molecular formula C31H25NO6S B12463363 2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12463363
M. Wt: 539.6 g/mol
InChI Key: QBUNVXCZOFRRFZ-UHFFFAOYSA-N
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Description

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a thiophene ring, a tert-butylphenoxy group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the phthalimide and tert-butylphenoxy groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. The final product is usually purified through chromatographic techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity. The purification process may include crystallization and recrystallization steps to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring and phthalimide moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of a thiophene ring, a tert-butylphenoxy group, and a phthalimide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C31H25NO6S

Molecular Weight

539.6 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C31H25NO6S/c1-31(2,3)20-7-11-22(12-8-20)38-23-13-9-21(10-14-23)32-28(34)24-15-6-19(17-25(24)29(32)35)30(36)37-18-26(33)27-5-4-16-39-27/h4-17H,18H2,1-3H3

InChI Key

QBUNVXCZOFRRFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CS5

Origin of Product

United States

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